molecular formula C11H15NO B8728899 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol

5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol

Cat. No.: B8728899
M. Wt: 177.24 g/mol
InChI Key: UJBZOXAFZHLFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a bicyclic structure consisting of a cyclooctane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: A fully saturated analog without the pyridine ring.

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.

    Cyclooctanone: A precursor in the synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol.

Uniqueness

This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one

InChI

InChI=1S/C11H15NO/c13-11-8-7-9-5-3-1-2-4-6-10(9)12-11/h7-8H,1-6H2,(H,12,13)

InChI Key

UJBZOXAFZHLFJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C=CC(=O)N2

Origin of Product

United States

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